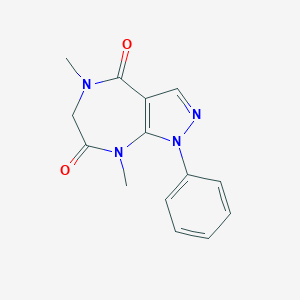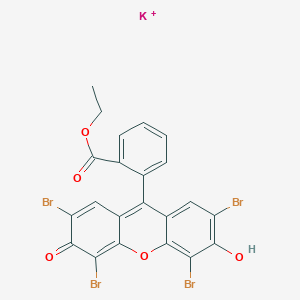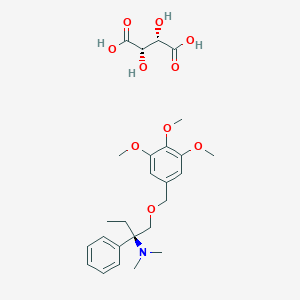
3-溴-1H-吡唑
描述
3-Bromo-1H-pyrazole is a heterocyclic organic compound that features a five-membered ring structure composed of three carbon atoms and two nitrogen atoms, with a bromine atom attached to the third carbon. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science.
科学研究应用
3-Bromo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
作用机制
Target of Action
3-Bromo-1H-pyrazole is a member of the pyrazole family, a group of compounds known for their diverse pharmacological effects Pyrazoles in general have been reported to interact with various targets such as estrogen receptors and alcohol dehydrogenase .
Mode of Action
Pyrazoles are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazoles can inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
Pyrazoles, including 3-Bromo-1H-pyrazole, can affect various biochemical pathways. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Pharmacokinetics
These properties significantly impact a compound’s bioavailability and therapeutic efficacy .
Result of Action
Pyrazoles in general have been reported to exhibit various biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-1H-pyrazole can be influenced by various environmental factors. For instance, storage temperature can affect the stability of the compound . .
生化分析
Biochemical Properties
3-Bromo-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 3-Bromo-1H-pyrazole has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways and cellular processes. Additionally, 3-Bromo-1H-pyrazole can bind to proteins involved in DNA repair, potentially modulating their activity and impacting genomic stability .
Cellular Effects
The effects of 3-Bromo-1H-pyrazole on cells are diverse and depend on the cell type and concentration used. In cancer cells, 3-Bromo-1H-pyrazole has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. It can also influence gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 3-Bromo-1H-pyrazole affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Bromo-1H-pyrazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues, leading to conformational changes that reduce enzyme function. Additionally, 3-Bromo-1H-pyrazole can interact with DNA and RNA, affecting transcription and translation processes. These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1H-pyrazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Bromo-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to 3-Bromo-1H-pyrazole can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-pyrazole in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At high doses, 3-Bromo-1H-pyrazole can be toxic, causing adverse effects such as organ damage or systemic toxicity. Threshold effects are often observed, where a specific dosage range produces the desired therapeutic outcome without significant toxicity .
Metabolic Pathways
3-Bromo-1H-pyrazole is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, 3-Bromo-1H-pyrazole can influence metabolic flux by altering the activity of key enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 3-Bromo-1H-pyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-Bromo-1H-pyrazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-1H-pyrazole may accumulate in the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-pyrazole typically involves the bromination of pyrazole. One common method includes the reaction of pyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 3-bromo-1H-pyrazole can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3-Bromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of 3-bromo-1H-pyrazole can lead to the formation of pyrazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium amide or potassium thiolate in polar solvents such as dimethyl sulfoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Reactions: Yield various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Produce pyrazole derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Result in pyrazoline derivatives.
相似化合物的比较
3-Chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-1H-pyrazole: Contains an iodine atom in place of bromine.
3-Fluoro-1H-pyrazole: Features a fluorine atom instead of bromine.
Uniqueness: 3-Bromo-1H-pyrazole is unique due to the specific properties imparted by the bromine atom, such as its size and electron-withdrawing effects. These properties can influence the compound’s reactivity and binding affinity, making it distinct from its halogenated counterparts.
属性
IUPAC Name |
5-bromo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZWFUVEKDDQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360899 | |
| Record name | 3-bromo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14521-80-3 | |
| Record name | 3-bromo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















